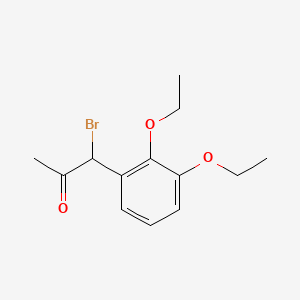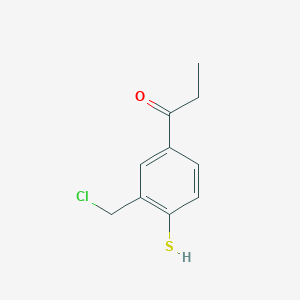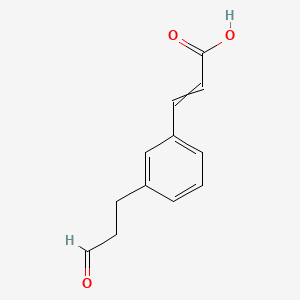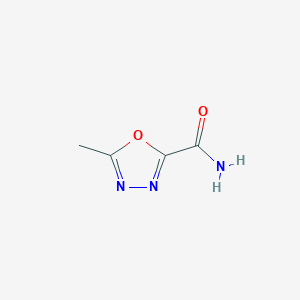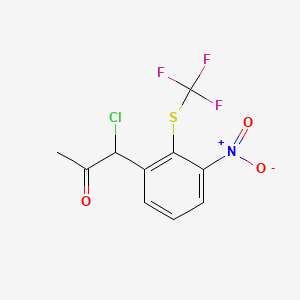
1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and complex molecule.
准备方法
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinating agents, nitrating agents, and trifluoromethylthiolating agents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.
化学反应分析
1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like the nitro and trifluoromethylthio groups can influence its reactivity and binding affinity to these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
相似化合物的比较
Similar compounds to 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one include:
1-Chloro-1-(3-nitro-2-(trifluoromethoxy)phenyl)propan-2-one: Differing by the presence of a trifluoromethoxy group instead of a trifluoromethylthio group.
1-Chloro-1-(3-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Differing by the presence of an additional trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C10H7ClF3NO3S |
|---|---|
分子量 |
313.68 g/mol |
IUPAC 名称 |
1-chloro-1-[3-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3S/c1-5(16)8(11)6-3-2-4-7(15(17)18)9(6)19-10(12,13)14/h2-4,8H,1H3 |
InChI 键 |
XXWZKTHMAWIXAM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C(=CC=C1)[N+](=O)[O-])SC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


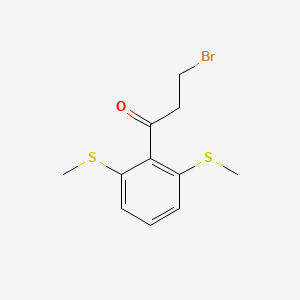
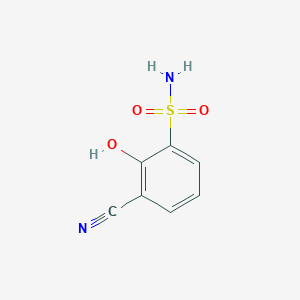
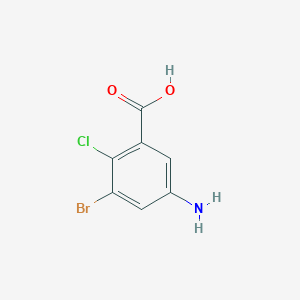
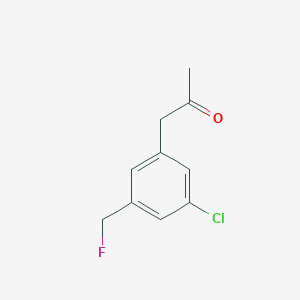
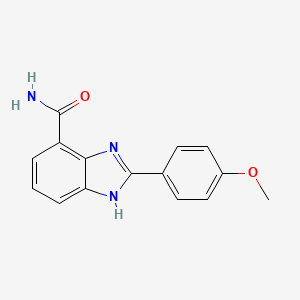
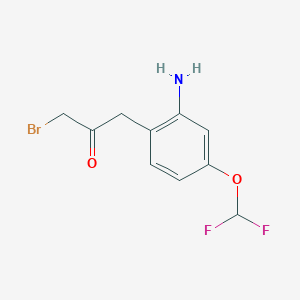
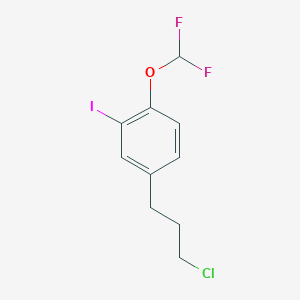

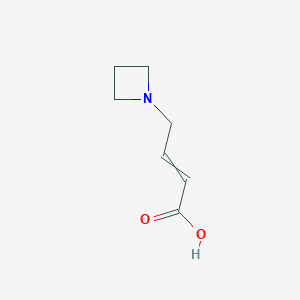
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)
